molecular formula C9H15NO5 B14032097 (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid

(2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid

Cat. No.: B14032097
M. Wt: 217.22 g/mol
InChI Key: ZAAGFPCWFSEKCQ-RITPCOANSA-N
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Description

(2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid is a synthetic organic compound that belongs to the class of oxetane derivatives. Oxetanes are four-membered cyclic ethers known for their strained ring structure, which imparts unique reactivity and properties. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function makes this compound particularly interesting for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid typically involves the following steps:

    Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving suitable precursors such as epoxides or halohydrins.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl group is introduced using Boc anhydride in the presence of a base like triethylamine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The oxetane ring can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction of the oxetane ring can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The Boc-protected amino group can participate in substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution Conditions: Acidic conditions using trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane-2,3-diones, while reduction can produce diols.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its strained ring structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, oxetane derivatives are explored for their potential as pharmaceutical agents. The unique reactivity of the oxetane ring can be harnessed to develop novel drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of polymers, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid involves its reactivity due to the strained oxetane ring. The ring strain makes it susceptible to ring-opening reactions, which can be exploited in various chemical transformations. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-3-Aminooxetane-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive.

    (2S,3R)-3-((Methoxycarbonyl)amino)oxetane-2-carboxylic acid: Has a methoxycarbonyl protecting group instead of Boc.

Uniqueness

The presence of the Boc protecting group in (2S,3R)-3-((Tert-butoxycarbonyl)amino)oxetane-2-carboxylic acid provides stability and selectivity in reactions, making it a versatile intermediate in organic synthesis. The oxetane ring’s strain also imparts unique reactivity compared to other cyclic ethers.

Properties

Molecular Formula

C9H15NO5

Molecular Weight

217.22 g/mol

IUPAC Name

(2S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-2-carboxylic acid

InChI

InChI=1S/C9H15NO5/c1-9(2,3)15-8(13)10-5-4-14-6(5)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6+/m1/s1

InChI Key

ZAAGFPCWFSEKCQ-RITPCOANSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CO[C@@H]1C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1COC1C(=O)O

Origin of Product

United States

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